molecular formula C18H13F2N3O2 B2966958 2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207020-17-4

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No.: B2966958
CAS No.: 1207020-17-4
M. Wt: 341.318
InChI Key: XYDBMVNPEOFZFV-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is an organic compound notable for its intricate molecular structure and functional applications. The presence of the fluorine atoms and the pyridazinyl moiety grants the compound unique chemical reactivity and potential utility in various scientific fields.

Synthetic routes and reaction conditions:

  • Route 1: Involves the initial reaction between 2,4-difluorobenzoyl chloride and 3-(6-methylpyridazin-3-yloxy)aniline under anhydrous conditions, typically in the presence of a base like triethylamine, resulting in the formation of this compound.

  • Route 2: Uses palladium-catalyzed cross-coupling reactions, where 2,4-difluorophenylboronic acid is coupled with 3-(6-methylpyridazin-3-yloxy)iodobenzene under Suzuki conditions.

Industrial production methods:

  • Larger-scale productions usually employ automated continuous flow reactors for better reaction control and yield optimization.

  • Solvent recycling and waste minimization strategies are crucial in industrial settings to ensure sustainability.

Types of reactions it undergoes:

  • Oxidation: Undergoes oxidation to form quinonoid structures, influenced by the electron-donating effects of the pyridazinyl group.

  • Reduction: The amide bond in the compound can be selectively reduced to produce the corresponding amine.

  • Substitution: Exhibits high reactivity in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

Common reagents and conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.

  • Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major products formed:

  • Oxidation forms phenolic or quinonoid structures.

  • Reduction results in the corresponding amine and alcohol derivatives.

  • Substitution leads to various substituted derivatives based on the nucleophile used.

Scientific Research Applications

The compound finds diverse applications:

  • Chemistry: Utilized as a building block in organic synthesis for developing new pharmaceuticals.

  • Biology: Studies focus on its interactions with enzymes and receptors, potentially identifying new biological pathways.

  • Medicine: Explored for its potential use in drug design, particularly in targeting specific receptors or enzymes.

  • Industry: Applied in materials science for developing new polymers and coatings due to its unique chemical properties.

Mechanism by which the compound exerts its effects:

  • Interacts with specific molecular targets through hydrogen bonding and π-π interactions.

  • The fluorine atoms enhance its binding affinity to certain enzymes and receptors.

Molecular targets and pathways involved:

  • The compound targets enzymes involved in metabolic pathways, potentially inhibiting their function.

  • Its interactions with cell receptors can modulate signal transduction pathways.

Comparison with Similar Compounds

  • 2,4-Difluoro-N-phenylbenzamide

  • N-(3-(6-Methylpyridazin-3-yl)oxy)phenyl)benzamide

  • 2,4-Dichloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

There you have it—a deep dive into the intricacies of 2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. It's quite the mouthful, but it's also a fascinating compound with so many layers.

Properties

IUPAC Name

2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDBMVNPEOFZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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